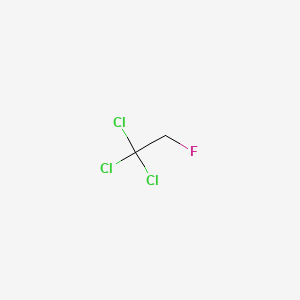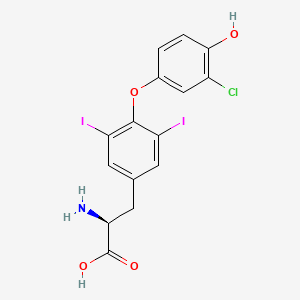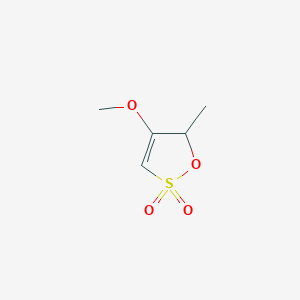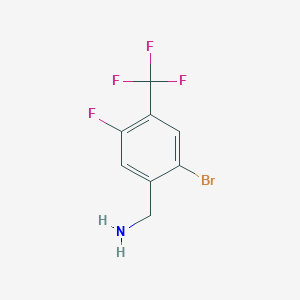
Di(1,3-dimethyl-n-butyl) fluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1,3-dimethyl-n-butyl) fluorophosphate is an organophosphorus compound that contains a fluorophosphate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a fluorophosphate group attached to a 1,3-dimethyl-n-butyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dimethyl-n-butyl) fluorophosphate typically involves the reaction of 1,3-dimethyl-n-butyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then treated with a fluoride source, such as potassium fluoride (KF), to yield the desired fluorophosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Di(1,3-dimethyl-n-butyl) fluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorophosphate group to other functional groups.
Substitution: The fluorophosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorophosphate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Di(1,3-dimethyl-n-butyl) fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Di(1,3-dimethyl-n-butyl) fluorophosphate involves its interaction with molecular targets such as enzymes and proteins. The fluorophosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar properties and applications.
Monofluorophosphate: Contains a single fluorophosphate group and is used in different contexts, such as toothpaste formulations.
Difluorophosphate: Contains two fluorophosphate groups and has distinct chemical and biological properties.
Uniqueness
Di(1,3-dimethyl-n-butyl) fluorophosphate is unique due to its specific molecular structure, which imparts distinct reactivity and interaction profiles compared to other fluorophosphate compounds
Eigenschaften
CAS-Nummer |
311-60-4 |
|---|---|
Molekularformel |
C12H26FO3P |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
2-[fluoro(4-methylpentan-2-yloxy)phosphoryl]oxy-4-methylpentane |
InChI |
InChI=1S/C12H26FO3P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
ZDDNQLMBLHCXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OP(=O)(OC(C)CC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)



![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)



![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)

